molecular formula C20H20FN5O3 B2803521 ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate CAS No. 2177449-89-5

ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate

Cat. No. B2803521
M. Wt: 397.41
InChI Key: UXWBCRQJKVQEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Triazole derivatives, such as the one mentioned, are often synthesized using regiospecific 1,3-dipolar cycloaddition reactions, which are a hallmark of click chemistry. These reactions are favored for their efficiency and the ability to produce a diverse array of triazole compounds with high specificity and yield. For instance, the synthesis and X-ray characterization of triazole derivatives incorporating α-ketoester functionalities have been reported, demonstrating the influence of substituents on the molecular structure and interactions like π-hole tetrel bonding (Ahmed et al., 2020). These findings are crucial for understanding how modifications to the triazole core and its substituents can impact the compound's physical and chemical properties, which is directly relevant to the synthesis of the specified molecule.

Potential Applications

  • Antimicrobial Activity : Triazole derivatives have been extensively investigated for their antimicrobial properties. For example, some new 1,2,4-triazoles derived from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009). This suggests that ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate could also possess antimicrobial properties, making it a potential candidate for further research in this area.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs) : The presence of triazole and pyridyl groups in the molecule could facilitate the formation of coordination polymers and MOFs with interesting structural and functional properties. Research on Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has shown how the isomeric effect of ligands influences the structures of these complexes (Cisterna et al., 2018). This demonstrates the potential utility of such molecules in constructing novel materials with applications in catalysis, gas storage, and separation technologies.

  • Drug Discovery and Medicinal Chemistry : The structural complexity and functional diversity of triazole derivatives make them valuable scaffolds in drug discovery. They have been explored for various biological activities, including antimicrobial, antituberculosis, and antiallergic effects. For instance, thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of triazole-based compounds (Jeankumar et al., 2013). This indicates that the molecule could serve as a lead compound for the development of new therapeutic agents.

properties

IUPAC Name

ethyl 2-[[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-3-29-17(27)13-25(2)20(28)18-19(14-8-10-22-11-9-14)26(24-23-18)12-15-6-4-5-7-16(15)21/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWBCRQJKVQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl)-N-methylglycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.